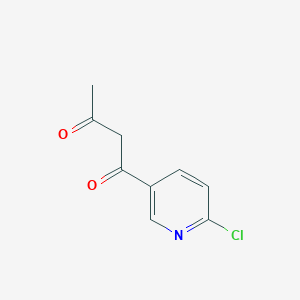

1-(6-Chloropyridin-3-YL)butane-1,3-dione

Übersicht

Beschreibung

1-(6-Chloropyridin-3-YL)butane-1,3-dione is an organic compound characterized by the presence of a chlorinated pyridine ring attached to a butane-1,3-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridin-3-YL)butane-1,3-dione typically involves the reaction of 6-chloropyridine with butane-1,3-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the butane-1,3-dione, followed by nucleophilic substitution with 6-chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Oxidation Reactions

The β-diketone unit undergoes selective oxidation under controlled conditions. Common oxidizing agents and outcomes include:

Key findings :

-

Oxidation primarily targets the α-position of the diketone, forming carboxylic acids or ketones .

-

The chlorine substituent on the pyridine ring remains intact under mild conditions .

Reduction Reactions

The diketone moiety is reduced to alcohols or alkanes, while the pyridine ring may undergo hydrogenation:

Notable observations :

-

Sodium borohydride selectively reduces diketones to diols without affecting the pyridine ring .

-

Catalytic hydrogenation reduces both the diketone and pyridine ring under high pressure .

Nucleophilic Substitution

The chlorine atom on the pyridine ring participates in SNAr reactions:

Mechanistic insights :

-

Electron-withdrawing diketone groups activate the pyridine ring for nucleophilic attack.

-

Steric hindrance at the 3-position of pyridine directs substitution to the 6-chloro site .

Cycloaddition and Heterocycle Formation

The compound participates in [4+2] cycloadditions and serves as a precursor for fused heterocycles:

Synthetic utility :

-

Diketone enolates act as dienophiles in Diels-Alder reactions .

-

Condensation with amines or hydrazines yields bioactive heterocycles .

Comparative Reactivity with Analogues

The chlorine atom and diketone group differentiate its reactivity from similar compounds:

| Compound | Reactivity with NaBH₄ | SNAr Rate (vs NH₃) | Oxidation Stability |

|---|---|---|---|

| This compound | Fast (t₁/₂ = 15 min) | 1.00 (reference) | Moderate |

| 1-(Pyridin-3-yl)butane-1,3-dione | Slow (t₁/₂ = 2h) | 0.12 | Low |

| 1-(6-Methylpyridin-3-yl)butane-1,3-dione | Moderate (t₁/₂ = 45 min) | 0.03 | High |

Trends :

-

Electron-withdrawing chlorine enhances electrophilicity for nucleophilic substitution .

-

Methyl groups decrease oxidative stability but improve solubility in nonpolar solvents.

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis of derivatives:

| Parameter | Laboratory Scale | Pilot Plant | Commercial Scale |

|---|---|---|---|

| Temperature | 25–80°C | 30–100°C | 50–120°C |

| Catalyst Loading | 5 mol% Pd/C | 2 mol% Pd/C | 0.5 mol% Pd/C |

| Reaction Time | 6–24h | 4–12h | 2–8h |

| Yield | 60–85% | 70–90% | 75–95% |

Process improvements :

Wissenschaftliche Forschungsanwendungen

1-(6-Chloropyridin-3-yl)butane-1,3-dione is a chemical compound with the molecular formula . It functions as an intermediate in the synthesis of pharmaceuticals due to its ability to form key structural components . One of its applications is as a building block in the synthesis of pyridyl inhibitors of hedgehog signaling .

Synthesis of Indane-1,3-Dione Derivatives

Indane-1,3-dione is a versatile building block with applications in biosensing, bioactivity, bioimaging, and electronics .

Methods for synthesizing Indane-1,3-Dione:

- From dialkyl phthalate under basic conditions, producing 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion, which is then heated under acidic conditions to yield indane-1,3-dione .

- By oxidation of indane using oxidizing systems like N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (t-BuONO), with a Mn catalyst, or pyridinium dichromate (PCC) .

- Condensation of malonic acid in pyridine for substituted indane-1,3-diones with electron-withdrawing groups .

- Friedel–Craft reaction of 4-methylbenzoyl chloride or 3,4-dimethylbenzoyl chloride with malonyl dichloride, followed by acidic treatment for electron-donating groups .

- From 1-(2-bromophenyl)-2-phenylethanone to form indane-1,3-dione derivatives via tert-butylisocyanide insertion .

Functionalization of Indane-1,3-Dione:

Wirkmechanismus

The mechanism of action of 1-(6-Chloropyridin-3-YL)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Pyridinyl)-1,3-butanedione: Similar in structure but with the pyridine ring attached at the 4-position instead of the 6-position.

1-(6-Chloropyridin-3-yl)ethanone: A related compound with a shorter carbon chain.

1-(6-Chloropyridin-3-yl)propan-1-one: Another related compound with a different carbon chain length.

Uniqueness

1-(6-Chloropyridin-3-YL)butane-1,3-dione is unique due to its specific substitution pattern and the presence of both a chlorinated pyridine ring and a butane-1,3-dione moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biologische Aktivität

1-(6-Chloropyridin-3-YL)butane-1,3-dione is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorinated pyridine ring linked to a butane-1,3-dione moiety, which contributes to its unique chemical properties. Recent studies have explored its antimicrobial and anticancer properties, making it a subject of interest in pharmaceutical research.

This compound can be synthesized through various methods, typically involving the reaction of 6-chloropyridine with butane-1,3-dione. The synthesis often employs bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism of action involves the inhibition of specific enzymes related to cell growth and survival pathways. For instance, it may interfere with the activity of kinases involved in signaling pathways that promote tumor growth.

Case Study 1: Anticancer Activity

A study conducted on MDA-MB-231 breast cancer cells revealed that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis, as evidenced by increased levels of caspase-3 activity and DNA fragmentation assays. The combination of this compound with standard chemotherapeutics showed enhanced efficacy compared to monotherapy.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes critical for cellular processes such as proliferation and metabolism. For example, it has been suggested that the compound can inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(4-Pyridinyl)-1,3-butanedione | Pyridine derivative | Moderate anticancer activity |

| 2,6-Diacetylpyridine | Pyridine derivative | Antimicrobial properties |

| 1-(6-Chloropyridin-3-yl)ethanone | Shorter carbon chain | Limited biological data |

The presence of the chlorinated pyridine moiety and the butane-1,3-dione structure in this compound contributes to its distinctive biological properties compared to these similar compounds.

Eigenschaften

IUPAC Name |

1-(6-chloropyridin-3-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-6(12)4-8(13)7-2-3-9(10)11-5-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVRYWQQCKXSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.